
2-Amino-5-iodoindan hydrochloride
Overview
Description
2-Amino-5-iodoindan hydrochloride is a chemical compound that belongs to the class of indane derivatives. It is a psychoactive derivative of 2-aminoindane and is known for its structural similarity to p-iodoamphetamine. This compound has been identified in recreational products and is known to produce effects similar to those of MDMA (3,4-methylenedioxymethamphetamine) .
Preparation Methods
The synthesis of 2-Amino-5-iodoindan hydrochloride typically involves the iodination of 2-aminoindane. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indane ring. The reaction conditions often involve the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
2-Amino-5-iodoindan hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the iodine atom.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from 0°C to reflux conditions. Major products formed from these reactions include various substituted indane derivatives .
Scientific Research Applications
2-Amino-5-iodoindan hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other indane derivatives and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-5-iodoindan hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a releasing agent for serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the psychoactive effects associated with the compound . The molecular targets include serotonin transporters, norepinephrine transporters, and dopamine transporters .
Comparison with Similar Compounds
2-Amino-5-iodoindan hydrochloride is similar to other indane derivatives such as:
2-Aminoindane: The parent compound, which lacks the iodine substitution.
5-Iodo-2-aminoindane: A closely related compound with similar psychoactive properties.
p-Iodoamphetamine: Another structurally similar compound with psychoactive effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs .
Biological Activity
2-Amino-5-iodoindan hydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of antiparasitic and anticancer properties. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its unique structure, which includes an amino group and an iodine atom attached to an indan framework. This structural configuration is significant in determining its biological activity.
Biological Activity Overview
The biological activities of this compound have been assessed in various studies, highlighting its potential as an antiparasitic agent and its cytotoxic effects on cancer cell lines.
Antiparasitic Activity
Research indicates that this compound exhibits notable antiparasitic activity against several protozoan parasites. A study reported the compound's IC50 values against Giardia intestinalis and Trichomonas vaginalis, demonstrating it to be significantly more effective than the standard treatment, benznidazole. The IC50 for Giardia intestinalis was found to be 3.95 μM, making it approximately seven times more active than benznidazole against this parasite .
Parasite | IC50 (μM) | Comparison with Benznidazole |
---|---|---|
Giardia intestinalis | 3.95 | 7 times more active |
Trichomonas vaginalis | Not specified | 4 times more active |
Anticancer Activity
In addition to its antiparasitic properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in several types of cancer cells, including those from leukemia and breast cancer .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
- Antiparasitic Efficacy : Another investigation focused on the efficacy of the compound against Entamoeba histolytica, where it was found to have a lower activity compared to benznidazole but still showed promise for further development in antiparasitic treatments.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, initial studies suggest that its action may involve interference with cellular processes in parasites and cancer cells, potentially through pathways related to apoptosis and cell cycle regulation .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Amino-5-iodoindan hydrochloride critical for experimental design?
- Methodological Answer : Key properties include molecular weight (calculated via PubChem tools), solubility in polar solvents (e.g., water, DMSO), and stability under varying pH and temperature. For accurate data, use experimental determination via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Cross-reference analogous indan derivatives (e.g., 2-Aminoindan-2-carboxylic acid HCl, CAS 33584-60-0) for solubility trends . Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference materials .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for hydrochlorides: use fume hoods for weighing, nitrile gloves, and lab coats. For spills, employ mechanical collection (avoid water jets) and dispose via hazardous waste protocols . Conduct regular exposure monitoring using gas chromatography-mass spectrometry (GC-MS) for airborne particulates .
Q. How should researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient). Compare against a USP-grade standard. For trace impurities, apply high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store desiccated at 2–8°C in amber glass vials. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. For long-term storage, argon purging reduces oxidative decomposition .
Advanced Research Questions
Q. What synthetic strategies are effective for functionalizing the 5-iodo position of 2-Aminoindan derivatives?
- Methodological Answer : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) or Ullmann reactions for C–N bond formation. Optimize conditions using DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity . For iodination, use N-iodosuccinimide (NIS) in acetic acid under inert atmosphere .
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for derivatives be resolved?
- Methodological Answer : Address discrepancies by:
- Cross-validating NMR (¹H/¹³C) with 2D techniques (COSY, HSQC).
- Comparing experimental IR spectra with computational predictions (e.g., Gaussian 16 at B3LYP/cc-pVDZ).
- Using X-ray crystallography for unambiguous structural confirmation .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies. Use software like Gaussian or ORCA with solvent models (e.g., PCM for DMSO). Validate with kinetic studies (e.g., pseudo-first-order conditions) .
Q. How can in vitro biological activity data be reconciled with conflicting in silico predictions?
- Methodological Answer : Investigate bioavailability factors (e.g., LogP via shake-flask method) and metabolic stability (microsomal assays). Use molecular dynamics (MD) simulations to assess target binding under physiological conditions. Cross-reference with in vivo pharmacokinetic studies for bioavailability adjustments .
Properties
IUPAC Name |
5-iodo-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPCULLKBZKNFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)I)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348113 | |
Record name | 5-Iodo-2-aminoindan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782044-60-3 | |
Record name | 5-Iodo-2-aminoindan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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